N,N'-propane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide} (non-preferred name)
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Overview
Description
N,N’-propane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide} is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes fluorophenyl and phenylsulfonyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide} typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of propane-1,2-diamine with 4-fluorobenzene sulfonyl chloride to form an intermediate product. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N,N’-propane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide} may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert the sulfonyl groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N,N’-propane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide} has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfonamide-based inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide} involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the fluorophenyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets. The overall effect is the modulation of biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N,N’-ethane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide}
- N,N’-butane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide}
- N,N’-propane-1,3-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide}
Uniqueness
N,N’-propane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide} is unique due to its specific propane-1,2-diyl linkage, which imparts distinct spatial and electronic properties. This configuration can influence the compound’s reactivity and binding interactions, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C31H30F2N4O6S2 |
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Molecular Weight |
656.7 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-[2-[[2-[N-(benzenesulfonyl)-4-fluoroanilino]acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C31H30F2N4O6S2/c1-23(35-31(39)22-37(27-18-14-25(33)15-19-27)45(42,43)29-10-6-3-7-11-29)20-34-30(38)21-36(26-16-12-24(32)13-17-26)44(40,41)28-8-4-2-5-9-28/h2-19,23H,20-22H2,1H3,(H,34,38)(H,35,39) |
InChI Key |
BYQNXGIHUIYJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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